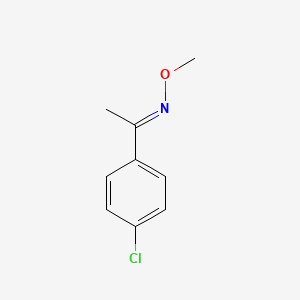

1-(4-Chlorophenyl)ethylidene(methoxy)amine

Description

Contextualization within Oxime Ether and Imine Chemistry

1-(4-Chlorophenyl)ethylidene(methoxy)amine (B1144084), with the chemical formula C₉H₁₀ClNO, is classified as an oxime ether. vulcanchem.com Oxime ethers are characterized by the >C=N-O-R functional group, which is formed from the reaction of an oxime with an alkylating or arylating agent. nih.gov These compounds are a significant class in organic synthesis and medicinal chemistry due to their diverse biological activities, which can include antimicrobial, antidepressant, and anticancer properties. nih.gov The imine bond (C=N) within the oxime ether structure is a key reactive site, susceptible to transformations such as hydrolysis back to the corresponding ketone, 4'-chloroacetophenone (B41964), under acidic conditions. vulcanchem.com

The chemistry of imines, or Schiff bases, is fundamental to understanding the reactivity of this compound. Imines are pivotal intermediates in numerous enzymatic reactions. nih.gov The presence of the methoxy (B1213986) group attached to the nitrogen atom of the imine differentiates it as an oxime ether, influencing its stability and electronic properties compared to a simple imine.

Significance of the 1-(4-Chlorophenyl)ethylidene Moiety in Advanced Organic Synthesis

The 1-(4-chlorophenyl)ethylidene moiety is a significant structural motif in a variety of organic compounds investigated for their biological and chemical properties. This substructure is typically derived from 4'-chloroacetophenone, a common starting material in organic synthesis. orgsyn.orggoogle.com The presence of a chlorine atom on the phenyl ring at the para position can significantly influence the molecule's electronic properties and its interactions with biological targets. nih.gov

Overview of Contemporary Research Endeavors Related to the Compound

While dedicated research focusing exclusively on this compound is not extensively published, contemporary research on analogous structures provides valuable insights. Studies on related oxime ethers and compounds bearing the 1-(4-chlorophenyl)ethylidene group are prevalent in the scientific literature.

Research in this area often explores the synthesis of novel derivatives and their potential applications. For example, various hydrazone derivatives of 4'-chloroacetophenone, which share the C=N linkage, have been synthesized and their crystal structures analyzed. nih.govnih.gov These studies provide a deeper understanding of the conformational and electronic properties of molecules containing the 1-(4-chlorophenyl)ethylidene scaffold.

Furthermore, the broader class of oxime ethers is under active investigation for a range of biological activities. Research has demonstrated that oxime ethers can exhibit significant antifungal, antibacterial, and anticancer properties. nih.govnih.govnih.gov The specific structural features of this compound, namely the 4-chlorophenyl group and the methoxy-imine functionality, suggest its potential as a scaffold for the development of new therapeutic agents. The synthesis of various heterocyclic systems incorporating the 1-(4-chlorophenyl) moiety continues to be an active area of research, with studies focusing on creating compounds with enhanced biological profiles. mdpi.commdpi.commdpi.com

Compound Information Table

| Compound Name | Other Names |

| This compound | (1E)-1-(4-chlorophenyl)ethanone O-methyloxime, 1-(4-chlorophenyl)-N-methoxyethanimine |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanone |

| N′-[(1E)-1-(4-Chlorophenyl)ethylidene]formohydrazide | - |

| N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide | - |

| Pyrazole (B372694) | - |

| Pyrrol-3-one | - |

Chemical Data Table

| Identifier | Value |

| IUPAC Name | (1E)-1-(4-chlorophenyl)ethanone O-methyloxime sigmaaldrich.com |

| CAS Number | 1219940-12-1 vulcanchem.comsigmaaldrich.comechemi.com |

| Molecular Formula | C₉H₁₀ClNO vulcanchem.comsigmaaldrich.comechemi.com |

| Molecular Weight | 183.64 g/mol sigmaaldrich.com |

| InChI | 1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+ |

| InChI Key | DJJNNRDIXWZGPE-UHFFFAOYSA-N vulcanchem.com |

| Canonical SMILES | CC(=NOC)C1=CC=C(C=C1)Cl vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxyethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 1 4 Chlorophenyl Ethylidene Methoxy Amine

Established Synthetic Pathways to the Oxime Ether Compound

The primary route for the synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine (B1144084) involves the condensation of a ketone with an alkoxyamine derivative. This reaction is a cornerstone of imine and oxime ether chemistry.

Condensation Reactions Utilizing Methoxyamine Hydrochloride and Analogues

The most direct and widely employed method for the preparation of this compound is the condensation reaction between 4-chloroacetophenone and methoxyamine hydrochloride. orgsyn.org This reaction proceeds via a nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether.

The general reaction can be depicted as follows:

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product. Common bases used include sodium acetate (B1210297), pyridine, or potassium hydroxide.

Catalytic Systems Employed in Oxime Ether Formation

While the condensation reaction can proceed without a catalyst, particularly with reactive carbonyl compounds, the use of catalytic systems can significantly improve the reaction rate and yield. Acid catalysts, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, can be employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methoxyamine. researchgate.netgoogle.com

In some instances, metal catalysts have been explored for the synthesis of related oxime derivatives, although their application to this specific oxime ether is not extensively documented. For example, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives, highlighting the role of Lewis acids in activating the oxime functionality. rsc.org

Synthesis of Closely Related 1-(4-Chlorophenyl)ethylidene Derivatives

The synthetic principles underlying the formation of this compound are broadly applicable to the synthesis of a variety of related 1-(4-chlorophenyl)ethylidene derivatives, particularly Schiff base ligands.

Condensation Reactions for Schiff Base Ligands

Schiff bases, or imines, are analogues of oxime ethers where the nitrogen atom is bonded to an alkyl or aryl group instead of an alkoxy group. The synthesis of Schiff base ligands derived from 4-chloroacetophenone follows a similar condensation pathway. researchgate.netnih.govarpgweb.comresearchgate.netiosrjournals.org In these reactions, 4-chloroacetophenone is reacted with a primary amine in the presence of a catalyst and often with the removal of water to drive the reaction to completion.

For example, the reaction of 4-chloroacetophenone with 2-aminophenol (B121084) in the presence of concentrated sulfuric acid yields the corresponding Schiff base, 2-[1-(4-chlorophenyl)ethylideneamino]phenol. researchgate.net Similarly, condensation with S-benzyldithiocarbazate produces S-benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 4-Chloroacetophenone | 2-Aminophenol | Conc. H₂SO₄ | 2-[1-(4-chlorophenyl)ethylideneamino]phenol | researchgate.net |

| 4-Chloroacetophenone | S-Benzyldithiocarbazate | Ethanol, reflux | S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate | nih.govresearchgate.net |

| 4-Chloroacetophenone | Hydrazine Hydrate | Ethanol | 1-(4-chlorophenyl)ethylidene-hydrazine | nih.gov |

Utilization of 4-Chloroacetophenone as a Key Precursor

4-Chloroacetophenone is a versatile and critical starting material for the synthesis of a wide array of 1-(4-chlorophenyl)ethylidene derivatives. orgsyn.orgresearchgate.netnih.govarpgweb.comresearchgate.net Its commercial availability and the reactivity of its carbonyl group make it an ideal precursor. The presence of the chlorine atom on the phenyl ring also offers a site for further functionalization through various cross-coupling reactions, although this is beyond the scope of the initial Schiff base or oxime ether formation.

The synthesis of 5-(1-(4-chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione from 4'-chloroacetophenone (B41964) and Meldrum's acid, catalyzed by titanium(IV) chloride and pyridine, further illustrates the utility of 4-chloroacetophenone in forming C-C bonds at the ethylidene position. orgsyn.org

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Several factors can be systematically varied to improve the outcome of the synthesis.

Key Optimization Parameters:

Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate. A systematic screening of catalysts such as p-toluenesulfonic acid, sulfuric acid, and various Lewis acids could identify the most efficient system.

Solvent: The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates. Solvents ranging from polar protic (e.g., ethanol, methanol) to aprotic (e.g., toluene (B28343), THF) should be evaluated. The use of a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic removal of water, thus driving the reaction to completion.

Temperature: The reaction temperature affects the rate of reaction. While many condensation reactions are performed at reflux, optimizing the temperature can help to minimize side reactions and decomposition of the product.

Stoichiometry of Reactants: Varying the molar ratio of 4-chloroacetophenone to methoxyamine hydrochloride can influence the equilibrium position. A slight excess of the amine is sometimes used to ensure complete conversion of the ketone.

Base: In reactions using the hydrochloride salt of methoxyamine, the choice of base to neutralize the liberated HCl is important. Weaker bases like sodium acetate are often preferred to avoid potential side reactions that could be promoted by stronger bases.

A one-pot synthesis approach has been reported for other oxime ethers, where the aldehyde or ketone, hydroxylamine (B1172632) hydrochloride, and an alkyl halide are reacted together in the presence of a base like potassium carbonate in a solvent such as THF. jocpr.com This methodology could potentially be adapted and optimized for the synthesis of this compound to improve efficiency.

Scalability and Industrial Preparative Considerations

Reaction Conditions and Reagents:

For industrial applications, the choice of reagents and reaction conditions is critical. While laboratory-scale syntheses may use reagents like dimethyl sulfate (B86663) for methylation, its high toxicity might necessitate specialized handling and safety protocols in a large-scale setting. google.com Alternative, less hazardous alkylating agents might be considered. The use of inexpensive and readily available bases, such as potassium carbonate or sodium hydroxide, is preferred over more expensive alkoxides. google.comgoogle.com

Solvent selection is another key aspect. While ethanol is a common laboratory solvent, on an industrial scale, solvents are chosen based on factors like cost, ease of recovery, and safety (flammability). rsc.org Patents related to oxime ether synthesis often describe the use of solvent mixtures, such as polar aprotic solvents (e.g., DMF, nitriles) mixed with nonpolar solvents (e.g., ethers like MTBE, or aromatic hydrocarbons). google.com The use of water-containing solvent mixtures can also be advantageous from a safety perspective, although it may impact yield. google.comgoogle.com

Process Optimization and Control:

On a large scale, reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize yield and purity while ensuring safety. patsnap.com The sequence of adding reactants can also be critical. google.com Continuous processing in a rectifying tower, where the reaction and separation occur simultaneously, has been described for the preparation of alkoxyl amine hydrochlorides from ketoxime ethers, which could be a potential strategy for large-scale production. rsc.org

Work-up and Purification:

Industrial work-up procedures aim to be simple and efficient. This often involves liquid-liquid extractions to separate the product from the reaction mixture. google.com Purification methods like distillation are generally more scalable and cost-effective than chromatography for large quantities of material. epo.org The final product's purity is crucial, and it is typically analyzed using techniques like gas chromatography (GC) to ensure it meets specifications. google.com

Safety and Environmental Considerations:

The handling of potentially hazardous materials, such as chlorinated starting materials and toxic reagents, requires strict safety protocols. canada.ca Waste minimization and the use of greener, more sustainable synthetic methods are increasingly important in industrial chemistry. patsnap.com This includes the recovery and recycling of solvents and catalysts where feasible.

The following table summarizes key considerations for the scalable synthesis of this compound based on general principles for oxime ether production:

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Starting Materials | High purity reagents, often in small excess. | Cost-effective, readily available raw materials. epo.org |

| Solvent | Ethanol, Dichloromethane. rsc.orgorganic-chemistry.org | MTBE, Toluene, DMF, or solvent mixtures; focus on recovery and safety. google.comgoogle.com |

| Base | Pyridine, Triethylamine. | Potassium Carbonate, Sodium Hydroxide. google.comgoogle.com |

| Reaction Vessel | Round-bottom flask. | Jacketed reactor for temperature control. |

| Temperature Control | Oil bath, ice bath. | Automated systems for precise temperature regulation. |

| Purification | Column chromatography. rsc.org | Distillation, crystallization, extraction. epo.orgorgsyn.org |

| Process Monitoring | Thin-Layer Chromatography (TLC). rsc.org | In-line analytics (e.g., GC, HPLC). google.com |

| Safety | Fume hood. | Comprehensive process safety management, including handling of toxic substances. canada.ca |

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl Ethylidene Methoxy Amine and Its Analogues

Transformations Involving the Imine Functionality

The carbon-nitrogen double bond in 1-(4-Chlorophenyl)ethylidene(methoxy)amine (B1144084) is a key site for chemical transformations, including oxidation, reduction, and nucleophilic addition. These reactions provide pathways to a variety of other functional groups.

The imine functionality of oxime ethers can be cleaved under oxidative conditions to regenerate the parent carbonyl compound. For this compound, this process yields 4-chloroacetophenone. While traditional methods for oxime hydrolysis often require harsh acidic conditions, milder oxidative methods have been developed. nih.gov One such method involves the use of photoexcited nitroarenes, which can facilitate the conversion of methoximes to ketones under neutral conditions, offering tolerance for various functional groups. nih.gov

The general transformation is as follows:

Oxidative Cleavage: this compound → 4-Chloroacetophenone

Further oxidation to a carboxylic acid, such as 4-chlorobenzoic acid, is not a direct conversion from the oxime ether. However, it can be conceptualized through a multi-step sequence. For instance, oximes can undergo the Beckmann rearrangement in the presence of acid to form amides. wikipedia.org Subsequent hydrolysis of the resulting amide can then yield a carboxylic acid. wikipedia.orgyoutube.com Another pathway involves the oxidative cleavage of the parent ketone, 4-chloroacetophenone, although this typically requires strong oxidizing agents and involves carbon-carbon bond cleavage. ncert.nic.in

Table 1: Representative Oxidative Transformations of Oxime Ethers and Related Compounds

| Starting Material Class | Reagent/Condition | Product Class | Reference |

|---|---|---|---|

| Ketoxime Ethers | Photoexcited Nitroarenes | Ketones | nih.gov |

| Aldoximes | Benzo-peroxo-molybdenum complex | Nitro Compounds | researchgate.net |

| Oximes | Acid (Beckmann Rearrangement) | Amides | wikipedia.org |

| Amides | Acid/Base Hydrolysis | Carboxylic Acids | wikipedia.org |

| Aldehydes | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acids | youtube.com |

The reduction of the imine bond is a fundamental transformation providing access to amines. The reduction of oximes and their ethers can be achieved using various reagents, including metal hydrides (e.g., NaBH₄, LiAlH₄), catalytic hydrogenation, or sodium metal. wikipedia.orgorganic-chemistry.org The reduction of this compound would primarily yield the corresponding N-methoxy amine, 1-(4-chlorophenyl)-N-methoxyethanamine.

Reduction to Amine: this compound → 1-(4-chlorophenyl)-N-methoxyethanamine

This process, often termed reductive amination when performed in one pot from a ketone and amine, is a highly efficient method for C-N bond formation. masterorganicchemistry.comnih.gov For acyclic imines, a variety of catalysts, including those based on iridium, ruthenium, and rhodium, have been developed to achieve high yields and, in the case of prochiral substrates, high enantioselectivity. organic-chemistry.orgthieme-connect.deresearchgate.net The choice of reducing agent and conditions can be tailored to be compatible with other functional groups in the molecule. For example, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

The conversion to an alcohol is less direct. It would typically involve the initial hydrolysis of the oxime ether to the parent ketone, 4-chloroacetophenone, followed by the reduction of the ketone to the corresponding secondary alcohol, 1-(4-chlorophenyl)ethanol (B1581629).

Hydrolysis then Reduction to Alcohol:

this compound → 4-Chloroacetophenone

4-Chloroacetophenone → 1-(4-chlorophenyl)ethanol

Table 2: Selected Reagents for Imine and Oxime Ether Reduction

| Substrate Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Imines | NaBH₄, LiAlH₄ | Amines | masterorganicchemistry.com |

| Imines | H₂ / Catalyst (Pd, Pt, Ni) | Amines | wikipedia.org |

| N-Aryl Imines | Ruthenacycle Complex / H₂ | Amines | thieme-connect.de |

| N-Alkyl Imines | [IrH(THF)(P,N)(imine)][BArF] / H₂ | Chiral Amines | organic-chemistry.org |

| Cyclic α-hydroxyketoximes | Borane | cis-1,2-aminoalcohols | nih.gov |

The electrophilic carbon atom of the imine double bond in this compound is susceptible to attack by nucleophiles. ncert.nic.in This reaction is analogous to nucleophilic additions to carbonyl compounds and proceeds via an initial addition across the C=N bond to form a tetrahedral intermediate. libretexts.orgunizin.org

A wide range of nucleophiles can participate in this reaction, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. nih.gov For example, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the imine carbon to generate α-substituted amines after workup. nih.gov

The general mechanism involves:

Nucleophilic Attack: The nucleophile adds to the imine carbon.

Protonation: The resulting nitrogen anion is protonated by a proton source in the reaction mixture or during workup to give the final addition product.

The presence of the N-methoxy group can influence the reactivity of the imine. The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more susceptible to attack by weak nucleophiles. unizin.org

Reactivity of the Aromatic Constituents

The 4-chlorophenyl ring of the molecule can undergo substitution reactions, although its reactivity is influenced by the electronic properties of both the chlorine atom and the ethylidene(methoxy)amine substituent.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on the 4-chlorophenyl ring of this compound is determined by the directing effects of the existing substituents.

Chlorine: Halogens are known to be deactivating yet ortho, para-directing. uci.edu They withdraw electron density inductively (deactivating effect) but can donate electron density through resonance (directing effect).

Ethylidene(methoxy)amine group: The directing influence of this C-linked substituent is more complex. It is generally considered to be a deactivating group due to the electronegativity of the imine nitrogen. As a deactivating group, it would be expected to be a meta-director.

Given that the chlorine atom is at position 4, the ortho positions (2 and 6) and meta positions (3 and 5) are available for substitution. The chlorine directs incoming electrophiles to positions 2 and 6. The ethylidene(methoxy)amine group at position 1 would direct to positions 3 and 5. Therefore, the outcome of an SₑAr reaction, such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), would likely be a mixture of products, with substitution occurring at the positions least deactivated by the combined electronic effects of the two groups. wikipedia.orgminia.edu.eg Steric hindrance from the ethylidene(methoxy)amine group may also influence the product distribution, potentially favoring substitution at position 3 over position 5.

Nucleophilic aromatic substitution (SₙAr) on an aryl halide like this compound, where a nucleophile displaces the chlorine atom, is generally a difficult reaction. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com These activating groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The ethylidene(methoxy)amine substituent is not a strong electron-withdrawing group, and thus it does not significantly activate the ring towards SₙAr. Consequently, displacing the chlorine atom with common nucleophiles (e.g., -OH, -OR, -NH₂) would necessitate harsh reaction conditions, such as high temperatures and pressures.

An alternative mechanism for SₙAr in unactivated aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate. scranton.edu This pathway requires a very strong base, such as sodium amide (NaNH₂), which would first deprotonate the ring at a position ortho to the chlorine (position 3 or 5), followed by elimination of the chloride ion to form the benzyne. Subsequent addition of the nucleophile can occur at either of the two carbons of the former triple bond, potentially leading to a mixture of substitution products.

Intramolecular Rearrangements and Tautomerism

The tautomerism between oximes and nitrones, a form of isomerism involving a hydrogen shift, has been a subject of significant computational and experimental investigation. rsc.orgresearchgate.net High-level DFT calculations suggest that the isomerization of an oxime to a nitrone is more likely to occur through a bimolecular process between two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. researchgate.net

While the oxime form is generally more stable, the less stable but more reactive nitrone tautomer can play a crucial role in certain reactions. researchgate.netacs.org For instance, in the nucleophilic addition of arylamidoximes to electron-poor alkenes, the pathway involving the nitrone tautomer is predominant. rsc.orgresearchgate.net The presence of functional groups that facilitate hydrogen shifts can influence the equilibrium. For example, it has been estimated that for 4-chlorobenzaldehyde, approximately 1-2% of the NH-nitrone tautomer exists at equilibrium. rsc.org

In the solid state, the tautomeric equilibrium can be shifted. For example, single-crystal X-ray diffraction has shown that while some pyrazolone (B3327878) derivatives exist as the keto-enamine tautomer in the solid phase, others, like certain 1-(2-hydroxyethyl)-3-alkyl/aryl-4-hydroxyimino-5-pyrazolones, favor the oxime tautomer. rsc.org Specifically, the Z-diastereomer of the oxime is observed exclusively in the solid state for these compounds. rsc.org

Cycloaddition Reactions and Heterocyclic Ring Formation

Cycloaddition reactions involving oxime ethers provide powerful methods for the synthesis of various heterocyclic compounds. These reactions often proceed with high regio- and stereospecificity. rsc.org

[4+2] Cycloadditions and Pyridinone Derivatization

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a cornerstone in the synthesis of six-membered rings. libretexts.orglibretexts.org In the context of oxime ether analogues, photoinduced organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition reactions have been developed. For instance, the reaction of ortho-quinone methides with styrenes, promoted by a thioxanthylium photoredox catalyst under visible light, yields cycloadducts efficiently. acs.orgacs.org This method is particularly effective with styrenes bearing electron-donating groups. acs.org

An oxidative ring expansion protocol has also been developed to convert cyclopentenone derivatives into pyridones. This one-pot reaction involves the formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion mediated by a hypervalent iodine reagent and subsequent aromatization, demonstrating high regioselectivity. chemrxiv.org

Multi-component Bicyclization Approaches

Multi-component reactions involving oxime derivatives offer efficient pathways to complex bicyclic structures. A notable example is the synthesis of a library of pipecolic acid derivatives through a one-pot Staudinger/aza-Wittig/Ugi three-component reaction starting from a bicyclic isoxazolidine-derived azido-hemiacetal. wur.nl

Complexation with Metal Ions and Coordination Chemistry

Oximes and their derivatives are versatile ligands in coordination chemistry, capable of complexing with a wide range of metal ions. bohrium.comwikipedia.org The oxime functional group can coordinate to metals in several ways, most commonly through the nitrogen atom. researchgate.net The coordination of oximes to a metal center, such as platinum(II), can significantly increase their acidity. at.ua This allows for the coexistence of both the oxime (as a conjugate acid) and the oximato (as a conjugate base) forms in the same complex, leading to the formation of hydrogen bonds between the coordinated oxime's hydroxyl proton and the oximato oxygen. at.ua

Oxime ligands and their metal complexes have found applications in catalysis and as sequestering agents for metal ions. bohrium.comwikipedia.org For example, salicylaldoxime (B1680748) is used in hydrometallurgy as a chelator. wikipedia.org

Stereochemical Control and Regioselectivity in Chemical Transformations

Controlling stereochemistry and regioselectivity is a critical aspect of organic synthesis. wikipedia.orgkhanacademy.org In reactions involving this compound and its analogues, these factors are influenced by reaction conditions, reagents, and the inherent structure of the substrates.

Regioselectivity , the preference for one direction of bond making or breaking over another, is evident in various transformations. wikipedia.org For example, in the nucleophilic substitution of 4-chloro-5-(β-bromo-ethoxy)-pyridazinone with aromatic aldehyde or ketoximes under phase transfer catalysis conditions, the reaction exclusively yields the O-alkylation product. However, when reacting with aliphatic ketoximes, a mixture of N- and O-alkylation products is formed, indicating that the nucleophile's nature affects the regioselectivity. sioc-journal.cn Similarly, the oxidative ring expansion of cyclopentenones to pyridones exhibits complete regioselectivity. chemrxiv.org

Stereochemical control is crucial in asymmetric synthesis. In the iridium-catalyzed asymmetric hydrogenation of oximes, the stereoselectivity is determined by the hydride transfer step. mdpi.comdntb.gov.ua The presence of a methanesulfonate (B1217627) anion is important for achieving high stereoselectivity, and non-covalent interactions between the protonated substrate, the anion, and the catalyst stabilize the transition state leading to the major product. mdpi.comdntb.gov.ua The configuration of the final hydroxylamine (B1172632) product is dictated by the catalyst's chiral ligand. mdpi.com

Mechanistic Studies of Hydrogen Transfer and Reductive Amination

Mechanistic investigations into hydrogen transfer and reductive amination reactions of oxime ethers have provided a deeper understanding of these fundamental processes.

Hydrogen Transfer: Ruthenium-catalyzed hydrogen transfer reactions have been studied to elucidate the mechanism. For example, the transfer of deuterium (B1214612) from (S)-α-deuterio-α-phenylethanol to acetophenone (B1666503) using a specific ruthenium catalyst proceeds with retention of the deuterium at the α-carbon of the resulting alcohol. rsc.org In the context of oximes, a dual catalysis system involving hydrogen atom transfer (HAT) and photoredox catalysis can activate the O–H bond of β,γ-unsaturated oximes. rsc.org This process, which is both kinetically feasible and thermodynamically favored, allows for the generation of iminoxyl radicals for further reactions. rsc.org

Reductive Amination: Reductive amination is a widely used method for synthesizing amines from carbonyl compounds via an imine or enamine intermediate. chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com The mechanism involves the nucleophilic attack of an amine on the carbonyl group, followed by dehydration to form an imine or iminium ion. youtube.com This intermediate is then reduced by a hydride reagent like sodium cyanoborohydride (NaBH₃CN). chemistrysteps.commasterorganicchemistry.com NaBH₃CN is a particularly useful reagent as it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com The electrophilicity of the iminium ion's carbon atom makes it susceptible to hydride attack. chemistrysteps.com

Computational Chemistry and Theoretical Characterization of 1 4 Chlorophenyl Ethylidene Methoxy Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are predicated on the principle that the energy of a molecule can be determined from its electron density. For the analysis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine (B1144084), DFT methods, such as those employing the B3LYP functional with a 6-311G basis set, are instrumental in predicting its properties.

The first step in the computational characterization of a molecule is to determine its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. This is achieved through geometry optimization. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest.

Conformational analysis is also crucial, as the molecule may exist in different spatial arrangements (conformers) due to rotation around single bonds. The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation. The optimized geometric parameters provide a detailed picture of the molecular architecture.

Illustrative Optimized Geometric Parameters

Disclaimer: The following table contains representative data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-Cl | 1.75 |

| C=N | 1.28 | |

| N-O | 1.41 | |

| O-CH3 | 1.43 | |

| C-C (ring) | 1.39 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C=N | 121.0 | |

| C=N-O | 111.0 | |

| N-O-C | 108.0 | |

| Dihedral Angles (°) | C-C-C=N | 178.0 |

| C=N-O-C | 180.0 |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive, while a larger gap indicates greater stability.

Illustrative Frontier Molecular Orbital Energies

Disclaimer: The following table contains representative data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.30 |

A significant energy gap, as illustrated above, would suggest that this compound is a relatively stable molecule.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled to better match experimental data. The simulated IR spectrum is a valuable tool for identifying the presence of specific functional groups within the molecule.

Illustrative Simulated Vibrational Frequencies

Disclaimer: The following table contains representative data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3100 | C-H stretching (aromatic) |

| 2900-3000 | C-H stretching (methyl) |

| 1600-1650 | C=N stretching |

| 1450-1500 | C=C stretching (aromatic) |

| 1000-1100 | C-O stretching |

| 700-800 | C-Cl stretching |

Conceptual DFT (CDFT) for Reactivity Prediction

Conceptual DFT provides a framework for quantifying and understanding chemical reactivity through a set of descriptors derived from the principles of Density Functional Theory. These descriptors offer a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.

Illustrative Global Reactivity Descriptors

Disclaimer: The following table contains representative data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

While global descriptors describe the molecule as a whole, local reactivity indicators identify the specific atomic sites that are most likely to be involved in a chemical reaction.

Parr Functions: These functions, derived from the analysis of the spin density of the radical cation and anion of the molecule, are used to identify the most electrophilic and nucleophilic sites. The electrophilic Parr function (Pk+) highlights atoms susceptible to nucleophilic attack, while the nucleophilic Parr function (Pk-) indicates sites prone to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions represent negative potential and are indicative of nucleophilic sites, where the molecule is likely to be attacked by electrophiles. Blue regions correspond to positive potential, highlighting electrophilic sites that are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and a positive potential around the hydrogen atoms. The chlorine atom would also influence the electrostatic potential of the phenyl ring.

Analysis of Intermolecular Interactions in Crystalline States

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. Computational methods are invaluable for dissecting and quantifying these forces.

Hirshfeld Surface Analysis for Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close contact can be identified. The surface is generated by partitioning the crystal electron density into molecular fragments.

A hypothetical breakdown of intermolecular contacts for this compound, based on analogous structures, is presented in the table below.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 25 - 35 |

| Cl···H/H···Cl | 10 - 15 |

| O···H/H···O | 5 - 10 |

| N···H/H···N | 2 - 5 |

| C···C | < 1 |

| Cl···Cl | < 1 |

Energy Framework Calculations for Supramolecular Assembly

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal, offering insights into the stability of the supramolecular assembly. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy between a central molecule and its neighbors.

Nature of Hydrogen Bonding and Halogen Bonding Interactions

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This interaction involves the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comnih.gov The strength of halogen bonds is influenced by the polarizability of the halogen and the nature of the electron-donating group. It is plausible that C-Cl···N or C-Cl···O halogen bonds could be present in the crystalline state, further stabilizing the supramolecular structure.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electronic delocalization.

For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the nitrogen, oxygen, and chlorine atoms into the antibonding orbitals of the aromatic ring and the C=N bond. For example, interactions such as n(N) → π(C-C)ring, n(O) → σ(C-N), and n(Cl) → σ(C-C)ring would be expected. A study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole highlighted the importance of intramolecular charge transfer from the lone pair of the chlorine atom to the antibonding π orbitals of the aromatic ring for molecular stabilization. acadpubl.eu

A hypothetical table of significant NBO interactions for the title compound is provided below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C)ring | High |

| LP (1) O | σ* (C-N) | Moderate |

| LP (3) Cl | σ* (C-C)ring | Moderate |

| π (C-C)ring | π* (C=N) | Moderate |

Quantum Chemical Calculations for Bonding and Charge Distribution (e.g., Mulliken Charges)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and charge distribution within a molecule. Mulliken population analysis is a method for assigning partial atomic charges, which can provide insights into the reactivity and intermolecular interactions of the molecule.

For this compound, Mulliken charge analysis would be expected to show a negative charge on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity. The carbon atom of the C=N group and the carbon atom bonded to the chlorine would likely carry a partial positive charge. This charge distribution would be consistent with the expected electrostatic interactions in the crystal, such as hydrogen and halogen bonding.

The results of these computational analyses would collectively provide a comprehensive understanding of the structural and electronic properties of this compound, elucidating the nature of the forces that govern its molecular and supramolecular behavior.

Validation of Computational Models Against Experimental Data

The rigorous validation of computational models through correlation with experimental data is a cornerstone of theoretical chemistry, ensuring that the theoretical frameworks accurately represent the physicochemical realities of a molecule. For this compound, a comprehensive validation would involve comparing key geometrical parameters and spectroscopic signatures derived from quantum chemical calculations with those determined experimentally.

Ideally, this process begins with the acquisition of a high-resolution crystal structure of this compound through single-crystal X-ray diffraction. This experimental technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which serve as benchmarks for theoretical models. Computational methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization of the molecule in the gaseous phase or simulating a crystalline environment. The computed equilibrium geometry would then be systematically compared against the experimental X-ray data. A high degree of correlation between the calculated and observed structural parameters would lend significant confidence to the computational model's ability to describe the molecule's ground state.

The table below illustrates a hypothetical comparison between experimental NMR data for 4'-chloroacetophenone (B41964) and theoretical data that would be generated by computational models. Significant agreement, characterized by low root-mean-square deviation (RMSD) values, would validate the chosen computational method's effectiveness in reproducing the electronic environment of the molecule, which can then be extended with confidence to the target molecule, this compound.

| Atom | Experimental ¹³C Chemical Shift (ppm) for 4'-Chloroacetophenone rsc.org | Hypothetical Calculated ¹³C Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O | 196.8 | 197.2 | +0.4 |

| C-Cl | 139.6 | 140.1 | +0.5 |

| C-ipso (to C=O) | 135.4 | 135.0 | -0.4 |

| C-ortho | 129.7 | 129.9 | +0.2 |

| C-meta | 128.9 | 128.8 | -0.1 |

| -CH₃ | 26.5 | 26.3 | -0.2 |

Investigation of Aromatic Character and Related Phenomena

The concept of aromaticity is central to understanding the stability, reactivity, and electronic properties of the 4-chlorophenyl group within this compound. Aromatic systems are characterized by a cyclic, planar, and fully conjugated structure containing [4n+2] π electrons, as per Hückel's rule. masterorganicchemistry.comlibretexts.org These features lead to significant thermodynamic stabilization and unique chemical behavior. Computational chemistry provides a suite of powerful tools to quantify the aromatic character of specific rings within a molecule.

Several indices are commonly employed to evaluate aromaticity. One of the most reliable is the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the uniformity of bond lengths around the ring. A HOMA value approaching 1 indicates a high degree of aromaticity with minimal bond length alternation, characteristic of classic aromatic compounds like benzene. Conversely, a value approaching 0 suggests a non-aromatic, olefinic-like structure. For the 4-chlorophenyl ring in the title compound, the HOMA index is expected to be close to 1, confirming its strong aromatic character.

Another widely used method is the calculation of Nucleus-Independent Chemical Shift (NICS). This magnetic criterion for aromaticity involves placing a "ghost" atom at the geometric center of the ring and calculating its magnetic shielding. A significantly negative NICS value (e.g., NICS(0) for the ring plane and NICS(1) for 1 Å above the plane) is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net For the 4-chlorophenyl moiety, strongly negative NICS values would be anticipated, further substantiating its aromatic nature.

The table below summarizes the key computational indices used to assess aromaticity and their expected qualitative values for the 4-chlorophenyl ring in the target compound, based on established principles and data from analogous structures.

| Aromaticity Index | Principle of Measurement | Expected Value for 4-Chlorophenyl Ring | Interpretation |

|---|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric - based on bond length uniformity. | Close to 1 | High aromatic character, low bond length alternation. |

| NICS(0) (Nucleus-Independent Chemical Shift) | Magnetic - measures ring current effect at the ring center. | Significantly negative | Presence of a strong diatropic (aromatic) ring current. |

| NICS(1) | Magnetic - measures ring current effect 1 Å above the ring plane. | Significantly negative | Confirms aromatic ring current extends above the molecular plane. |

Synthetic Utility and Research Applications of 1 4 Chlorophenyl Ethylidene Methoxy Amine and Its Derivatives

Function as a Key Reagent in Diverse Organic Transformations

While specific studies detailing the use of 1-(4-Chlorophenyl)ethylidene(methoxy)amine (B1144084) as a key reagent in a wide array of organic transformations are not extensively documented in publicly available research, the reactivity of the oxime ether functional group suggests its potential utility in several types of reactions. Oxime ethers, in general, are known to undergo various transformations, including cycloaddition reactions and rearrangements. The presence of the 4-chlorophenyl group can influence the reactivity and selectivity of these transformations through its electronic and steric effects.

The nitrogen atom of the oxime ether can act as a nucleophile, while the C=N bond can participate in cycloaddition reactions. Furthermore, the hydrogen atoms on the ethylidene methyl group are acidic and can be removed by a base, generating a carbanion that can then react with various electrophiles.

Role as a Precursor for the Synthesis of More Complex Molecules

This compound and its derivatives are valuable precursors for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles. The oxime ether moiety can be readily transformed into other functional groups or can participate in cyclization reactions to form heterocyclic rings.

For instance, related unsaturated oxime esters and ethers have been shown to undergo cyclization reactions to produce a range of functionalized nitrogen-containing scaffolds rsc.org. These reactions often proceed through the formation of an iminyl radical, which can then undergo intramolecular cyclization. This suggests that derivatives of this compound, when appropriately functionalized with an unsaturated moiety, could serve as precursors for the synthesis of various heterocyclic systems.

A plausible synthetic application is in the formation of pyrrol-3-one derivatives. A study on the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one involved the base-catalyzed intramolecular cyclization of a precursor containing a 4-chlorophenylamino group mdpi.com. This suggests that this compound could be modified to incorporate a suitable side chain that could then undergo a similar cyclization to yield functionalized pyrrolone structures.

The following table outlines potential complex molecules that could be synthesized from derivatives of this compound:

| Precursor Derivative | Target Complex Molecule | Potential Reaction Type |

| Unsaturated ester derivative | Functionalized Pyrroline | Radical Cyclization |

| Aminoacetylenic ketone derivative | Substituted Pyrrol-3-one | Base-catalyzed Cyclization |

| Diene-substituted derivative | Pyridine derivative | Aza-Diels-Alder Reaction |

Building Block in the Construction of Advanced Organic Scaffolds

The structural features of this compound make it a useful building block for the construction of advanced organic scaffolds. The 4-chlorophenyl group provides a rigid aromatic core that can be further functionalized, while the ethylidene(methoxy)amine portion offers a reactive handle for elaboration into more complex structures.

The synthesis of various heterocyclic compounds often relies on the use of versatile building blocks like oximes and their derivatives clockss.org. For example, the palladium-catalyzed ortho-C–H arylation of acetophenone (B1666503) oxime ethers has been used to synthesize biaryl moieties, which are important structural motifs in many biologically active compounds and materials researchgate.net. Applying such a strategy to this compound could lead to the construction of complex, polycyclic aromatic systems.

The table below illustrates how this compound can be envisioned as a building block in the synthesis of advanced organic scaffolds:

| Scaffold Type | Synthetic Strategy | Potential Application |

| Biaryl Compounds | C-H Arylation | Ligand Synthesis, Materials Science |

| Fused Heterocycles | Intramolecular Cyclization | Medicinal Chemistry |

| Spirocyclic Compounds | Dearomative Spirocyclization | Natural Product Synthesis |

Application in the Development of Novel Chemical Materials

While direct applications of this compound in materials science are not well-documented, the properties of the 4-chlorophenyl group and the potential for polymerization or incorporation into larger molecular frameworks suggest its potential in this area. Biaryl structures, which can be synthesized from related acetophenone oxime ethers, are known to be utilized in various materials researchgate.net.

The presence of the chlorine atom on the phenyl ring can influence the electronic properties of materials derived from this compound, potentially leading to applications in organic electronics. Furthermore, the oxime ether linkage can be incorporated into polymer backbones, potentially leading to the development of novel polymers with unique thermal or mechanical properties.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The core structure of this compound allows for the systematic modification of its different components, making it an excellent platform for structure-reactivity relationship (SAR) studies. By varying the substituent on the phenyl ring, the alkyl group on the oxime ether, or by introducing functional groups at the methyl position of the ethylidene moiety, a library of derivatives can be synthesized.

For example, SAR studies on phenylpyrazole oxime derivatives have been conducted to improve their insecticidal activity acs.org. These studies often involve synthesizing a series of analogs with different substituents and evaluating their biological activity to identify the key structural features responsible for the desired effect. A similar approach could be applied to derivatives of this compound to explore their potential as insecticides or other bioactive agents. The 4-chlorophenyl group itself is a common feature in many insecticides, and understanding how modifications to the rest of the molecule affect its activity would be a valuable area of research nih.govsemanticscholar.orgnih.gov.

The following table presents a hypothetical SAR study design for derivatives of this compound:

| Position of Modification | Type of Modification | Property to be Studied |

| Phenyl Ring (position 4) | Substitution with other halogens (F, Br, I) | Electronic effects on reactivity |

| Phenyl Ring (other positions) | Introduction of electron-donating or withdrawing groups | Steric and electronic effects on reaction outcomes |

| Methoxy (B1213986) Group | Variation of the alkyl chain (ethyl, propyl, etc.) | Steric hindrance in reactions |

| Ethylidene Methyl Group | Functionalization (e.g., hydroxylation, halogenation) | Influence on acidity and subsequent reactions |

Use in Mechanistic Elucidation of Reaction Pathways

The study of reactions involving this compound and its analogs can provide valuable insights into the mechanisms of various organic transformations. The well-defined structure of this compound allows for the systematic investigation of reaction kinetics, intermediates, and transition states.

Research on the cyclization reactions of unsaturated oxime esters and ethers often includes detailed mechanistic discussions rsc.org. These studies may involve computational modeling and experimental techniques to understand the formation and fate of key intermediates, such as iminyl radicals.

A plausible reaction mechanism for the cyclization of a derivative of this compound, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, to a pyrrol-3-one has been proposed to proceed through the addition of a water molecule, rearrangement to a 1,3-diketone, and subsequent ring closure mdpi.com. Studying the kinetics and intermediates of such a reaction involving a derivative of this compound could provide further evidence for this or alternative mechanistic pathways. Theoretical studies on similar cyclization reactions have been used to elucidate the role of stereochemistry and weak interactions in determining the reaction outcome researchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.